

## AZ7550 Mesylate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | AZ7550 Mesylate |           |
| Cat. No.:            | B8069384        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

AZ7550 Mesylate, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), has demonstrated a distinct profile of activity against its primary target, the Insulin-like Growth Factor 1 Receptor (IGF1R), as well as a range of other tyrosine kinases. This guide provides a comparative analysis of the cross-reactivity of AZ7550 Mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development.

## Potency and Selectivity Profile of AZ7550 Mesylate

**AZ7550 Mesylate** is recognized as an active metabolite of osimertinib, a potent inhibitor of EGFR mutants, including those with the T790M resistance mutation.[1][2] While osimertinib is designed for high selectivity for mutant EGFR over wild-type EGFR, its metabolites, including AZ7550, exhibit their own unique kinase inhibition profiles. AZ7550 has been identified as an inhibitor of IGF1R with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[2]

To comprehensively assess its selectivity, the cross-reactivity of AZ7550's parent compound, AZD9291, and its metabolites were profiled against a large panel of kinases. This screening revealed that **AZ7550 Mesylate** inhibits a number of other tyrosine kinases with varying potencies. The following table summarizes the IC50 values for **AZ7550 Mesylate** against a selection of tyrosine kinases, providing a clear comparison of its activity spectrum.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| MLK1          | 88        |
| ACK1          | 156       |
| ErbB4         | 195       |
| MNK2          | 228       |
| FLT3          | 302       |
| ALK           | 420       |
| FES           | 449       |
| IRR           | 840       |
| BRK           | 843       |
| BLK           | 977       |
| FAK           | 995       |
| Ins R         | 1256      |
| TEC           | 1317      |
| FLT4          | 1784      |
| IGF1R         | 1600      |

This data is compiled from publicly available information on the kinase selectivity of AZ7550. The specific experimental conditions may vary between different kinase assays.

## **Experimental Protocols**

The determination of the kinase inhibitory activity of compounds like **AZ7550 Mesylate** is typically performed using in vitro biochemical assays. The data presented above was generated through kinase profiling services, which employ standardized and validated protocols to ensure reproducibility and accuracy. A representative protocol for determining the IC50 values in a kinase panel screening is outlined below.



# Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a test compound against a panel of purified kinases.

- 1. Reagents and Materials:
- Purified recombinant human kinases.
- Specific peptide or protein substrates for each kinase.
- Adenosine triphosphate (ATP), radio-labeled ([γ-<sup>33</sup>P]ATP) or unlabeled, depending on the detection method.
- Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate concentrations of MgCl<sub>2</sub>, MnCl<sub>2</sub>, and other cofactors.
- Test compound (AZ7550 Mesylate) serially diluted in dimethyl sulfoxide (DMSO).
- Kinase inhibitor standards (as positive controls).
- 96-well or 384-well assay plates.
- Filter plates or beads for separating phosphorylated substrate.
- Scintillation counter or fluorescence/luminescence plate reader.
- 2. Assay Procedure:
- Compound Preparation: A stock solution of AZ7550 Mesylate is prepared in 100% DMSO and then serially diluted to create a range of concentrations for IC50 determination.
- Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified enzyme and its specific substrate in the assay buffer.
- Incubation with Inhibitor: The serially diluted **AZ7550 Mesylate** or control compounds are added to the assay plate wells, followed by the addition of the kinase/substrate mixture. The



plates are incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.

- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [y-33P]ATP for radiometric assays).
- Reaction Incubation: The plates are incubated for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
- Reaction Termination and Detection:
  - Radiometric Assay: The reaction is stopped by the addition of a quench solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter plate, which is washed to remove unincorporated [γ-<sup>33</sup>P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
  - Non-Radiometric Assays (e.g., Fluorescence/Luminescence): The reaction is stopped, and a detection reagent is added. The signal, which is proportional to the amount of phosphorylated substrate or remaining ATP, is measured using a plate reader.
- Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

The initial kinome-wide selectivity profiling for AZD9291 and its metabolites was conducted by a commercial vendor (Millipore), utilizing their established kinase profiling platforms.

# Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the context of **AZ7550 Mesylate**'s activity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing kinase cross-reactivity and the signaling pathways of its primary target, IGF1R, and the well-characterized EGFR pathway.





Click to download full resolution via product page

Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.





Click to download full resolution via product page

Caption: Simplified IGF1R and EGFR signaling pathways.



### Conclusion

The data and methodologies presented in this guide offer a comparative overview of the cross-reactivity of **AZ7550 Mesylate** with a range of tyrosine kinases. While its primary target is IGF1R, it demonstrates inhibitory activity against several other kinases, which is a critical consideration in its potential therapeutic applications and for understanding its off-target effects. The provided experimental framework and pathway diagrams serve as valuable resources for researchers and scientists engaged in the development and evaluation of tyrosine kinase inhibitors. A thorough understanding of a compound's selectivity profile is paramount for advancing preclinical and clinical research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [AZ7550 Mesylate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069384#cross-reactivity-of-az7550-mesylate-with-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com